molecular formula C9H13N3O3 B3147704 tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate CAS No. 629645-53-0

tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate

Cat. No. B3147704
M. Wt: 211.22 g/mol
InChI Key: LZJBAKGNFSSGSE-UHFFFAOYSA-N
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Description

Tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C9H13N3O3 . It is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 211.22 .


Synthesis Analysis

The synthesis of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate involves the reaction of 2-aminopyrimidin-4-ol with (Boc)2O in the presence of pyridine . The reaction is carried out at a temperature of 65-85°C for 4 hours . The progress of the reaction is monitored by TLC . After the reaction is complete, the reaction mixture is extracted with ethyl acetate, and the organic phase is washed with acid water and passed through a silica gel column to obtain the product .


Molecular Structure Analysis

The InChI code for tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is 1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-5-4-6(13)11-7/h4-5H,1-3H3,(H2,10,11,12,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 211.22 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Photocatalysis in Organic Synthesis

A study by Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination. This method facilitates the assembly of 3-aminochromones, which are important in synthesizing diverse amino pyrimidines. The research highlights the utility of this compound in photocatalyzed protocols, enabling mild conditions for complex organic synthesis (Wang et al., 2022).

2. Synthesis of Bioactive Compounds

Research by Tang et al. (2014) focused on synthesizing (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. Jaspine B exhibits cytotoxic activity against various human carcinoma cell lines, demonstrating the importance of tert-butyl carbamate derivatives in the synthesis of biologically active compounds (Tang et al., 2014).

3. Ligand Synthesis for Histamine Receptors

Altenbach et al. (2008) investigated a series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, as ligands for the histamine H4 receptor. This research is significant in developing potential treatments for inflammation and pain, underscoring the role of tert-butyl carbamate derivatives in medicinal chemistry (Altenbach et al., 2008).

4. Antioxidants in Polymer Degradation

In the field of polymer science, Pan et al. (1998) synthesized novel antioxidants containing tert-butyl groups, which were effective in protecting polypropylene against thermal oxidation. This study demonstrates the application of tert-butyl carbamate derivatives in enhancing the stability and longevity of polymers (Pan et al., 1998).

Safety And Hazards

The safety information for tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . The Material Safety Data Sheet (MSDS) should be referred to for more detailed safety information .

properties

IUPAC Name

tert-butyl N-(6-oxo-1H-pyrimidin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-5-4-6(13)11-7/h4-5H,1-3H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJBAKGNFSSGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LH Franco, JA Palermo - Chemical and pharmaceutical bulletin, 2003 - jstage.jst.go.jp
General Anhydrous ZnCl2 was used in all cases. ZnCl2 was melted in a porcelain crucible, then ground in a mortar and kept in a dissicator till used. Melting points were determined with …
Number of citations: 44 www.jstage.jst.go.jp

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